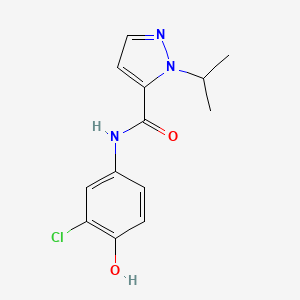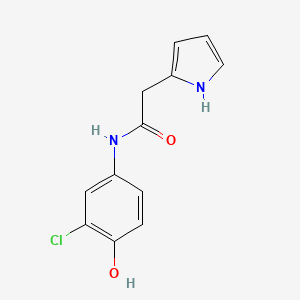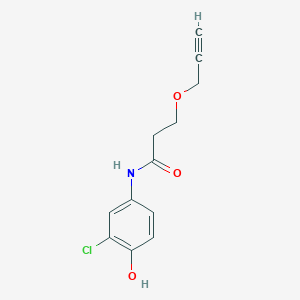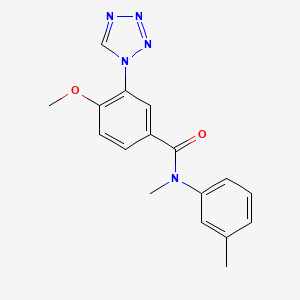
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.
Mécanisme D'action
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 has been implicated in various biological processes, including glycogen metabolism, cell cycle regulation, gene expression, and cell differentiation. This compound binds to the ATP binding site of GSK-3, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt signaling pathway and inhibiting the differentiation pathways. In cancer cells, this compound inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to enhance neuronal survival and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is its high potency and selectivity for GSK-3, which makes it a valuable tool compound for studying the role of GSK-3 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Another area of research is the investigation of the downstream signaling pathways that are regulated by GSK-3, and how these pathways are affected by this compound. Finally, there is a need for more studies investigating the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.
Méthodes De Synthèse
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically starts with the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3-chloro-4-hydroxychalcone. This is then reacted with methylhydrazine to form the pyrazoline ring, which is subsequently converted to the pyrazole ring by reaction with acetic anhydride. The final step involves the reaction of the pyrazole with isopropyl chloroformate to form this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes, including embryonic development, stem cell biology, cancer, and neurodegenerative diseases. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, and to enhance the reprogramming efficiency of induced pluripotent stem cells. This compound has also been used to study the role of GSK-3 in cancer, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)17-11(5-6-15-17)13(19)16-9-3-4-12(18)10(14)7-9/h3-8,18H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBVTKWGIUTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)